molecular formula C18H13F3N2O4 B2371211 methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate CAS No. 672950-97-9

methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate

Cat. No.: B2371211
CAS No.: 672950-97-9
M. Wt: 378.307
InChI Key: VTQYBRMKCXYODC-UHFFFAOYSA-N
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Description

“Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate” is a chemical compound with the CAS Number: 672950-97-9 . It has a molecular weight of 378.31 and its IUPAC name is "methyl 2-({[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}oxy)benzoate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C18H13F3N2O4/c1-26-16(25)11-6-2-5-9-14(11)27-15(24)10-23-13-8-4-3-7-12(13)22-17(23)18(19,20)21/h2-9H,10H2,1H3" . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography : Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate and related compounds have been synthesized and analyzed using X-ray crystallography. These studies provide insights into the molecular structure and intermolecular interactions of these compounds (Wei-Fa Yu et al., 2004).

Biological Activities and Applications

  • Radioligand Binding Studies : Derivatives of this compound have been studied for their influence on neuronal NMDA receptors through radioligand binding experiments (V. Sokolov et al., 2018).

  • Antitubercular and Antimicrobial Activities : Benzimidazole acetic acid derivatives, closely related to the compound , have been investigated for their antitubercular and antimicrobial activities. This suggests potential applications in the treatment of bacterial infections (M. Maste et al., 2011).

  • Cytotoxic Activities : Certain benzimidazole derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines. This indicates the potential application of these compounds in cancer research and treatment (Himani Varshney et al., 2015).

  • Anion Transport Properties : Modifications of benzimidazole compounds with electron-withdrawing substituents, such as trifluoromethyl groups, have shown to significantly enhance their anion transport properties. This could have implications in biological systems where anion transport is crucial (Chen-Chen Peng et al., 2016).

Material Science and Chemistry

  • Synthesis in Material Science : In material science, derivatives of this compound have been used in the synthesis of organic light-emitting diodes (OLEDs). Their bipolar nature, combining hole-transporting and electron-transporting moieties, makes them suitable for use in electronic devices (Z. Ge et al., 2008).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The MSDS (Material Safety Data Sheet) for this compound can provide more detailed safety and hazard information .

Properties

IUPAC Name

methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-26-16(25)11-6-2-5-9-14(11)27-15(24)10-23-13-8-4-3-7-12(13)22-17(23)18(19,20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQYBRMKCXYODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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